4-[2-(3-chloro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione
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Overview
Description
4-[2-(3-chloro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoxazepine ring fused with a chlorinated methoxyphenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-chloro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-chloro-4-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to form the benzoxazepine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-chloro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-[2-(3-hydroxy-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione.
Reduction: Formation of 4-[2-(3-chloro-4-methoxyphenyl)-2-hydroxyethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(3-chloro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4-[2-(3-chloro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with signaling pathways, affecting cellular processes such as inflammation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- **4-[2-(3-chloro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione shares structural similarities with other benzoxazepine derivatives, such as this compound.
- **Other similar compounds include benzodiazepines and benzothiazepines, which also contain fused ring systems with various functional groups .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C18H14ClNO5 |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
4-[2-(3-chloro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C18H14ClNO5/c1-24-16-7-6-11(8-13(16)19)14(21)9-20-17(22)10-25-15-5-3-2-4-12(15)18(20)23/h2-8H,9-10H2,1H3 |
InChI Key |
QANZMDWKMHFKKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CN2C(=O)COC3=CC=CC=C3C2=O)Cl |
Origin of Product |
United States |
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